8-Oxabicyclo[3.2.1]octan-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H12O2/c8-6-4-5-2-1-3-7(6)9-5/h5-8H,1-4H2 |
InChI Key |
JJMPFIFZQPWTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C1)O2)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 8 Oxabicyclo 3.2.1 Octan 6 Ol and Its Derivatives
Functionalization and Derivatization of the Hydroxyl Moiety
The hydroxyl group in 8-oxabicyclo[3.2.1]octan-6-ol is a primary site for functionalization, allowing for the introduction of various substituents and the synthesis of a wide array of derivatives. Standard organic transformations can be employed to modify this hydroxyl moiety.
Esterification and Etherification: The hydroxyl group readily undergoes esterification and etherification reactions. For instance, acylation of the endo-alcohol can be achieved to introduce ester functionalities. acs.org These reactions are crucial for installing protecting groups or for modifying the biological activity of the parent molecule.
Oxidation: Oxidation of the hydroxyl group provides access to the corresponding ketone, 8-oxabicyclo[3.2.1]octan-6-one. This transformation is a key step in the synthesis of various derivatives, as the resulting ketone can undergo further reactions such as nucleophilic additions and reductions.
Substitution: The amine group in derivatives like exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride can participate in nucleophilic substitution reactions, enabling further derivatization. evitachem.com
A summary of common functionalization reactions of the hydroxyl group is presented in the table below.
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) | 8-Oxabicyclo[3.2.1]octan-6-one |
| Reduction | Sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) | This compound |
| Esterification | Acyl chlorides or anhydrides in the presence of a base | 8-Oxabicyclo[3.2.1]octan-6-yl esters |
| Etherification | Alkyl halides in the presence of a base (e.g., Williamson ether synthesis) | 6-Alkoxy-8-oxabicyclo[3.2.1]octanes |
Ring-Opening Reactions of the Bridged Ether System
The bridged ether system of the 8-oxabicyclo[3.2.1]octane framework is susceptible to ring-opening reactions under various conditions, providing a powerful strategy for the synthesis of highly functionalized monocyclic compounds, particularly seven-membered carbocycles and tetrahydrofuran (B95107) derivatives. acs.orgresearchgate.net
Acid-Catalyzed Ring Opening: In the presence of acids, the ether linkage can be protonated, making it susceptible to nucleophilic attack. This can lead to the formation of cycloheptane (B1346806) derivatives.
Reductive Cleavage: The oxygen bridge can be cleaved reductively. For example, treatment of 2(4)-bromo- or chloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones with reducing agents can lead to the formation of cycloheptene-1,3-trans-diols. capes.gov.br
Organometallic Reagents: Organolithium reagents can mediate the bridge opening of unsymmetrically substituted 8-oxabicyclo[3.2.1]octene systems. researchgate.net Similarly, diisobutylaluminum hydride has been used for the direct bridgehead opening of oxabicyclo[3.2.1]octene derivatives. nih.gov
The table below summarizes key findings in ring-opening reactions.
| Reagent/Condition | Substrate | Product Type | Reference |
| Reductive elimination | 2(4)-halo-8-oxabicyclo[3.2.1]oct-6-en-3-ones | Cycloheptene-1,3-trans-diols | capes.gov.br |
| Organolithium reagents | Unsymmetrical 8-oxabicyclo[3.2.1]octene systems | Highly substituted hydroxycycloheptenyl sulfones | researchgate.net |
| Diisobutylaluminum hydride | Optically active oxabicyclo[3.2.1]octene derivative | Highly functionalized cycloheptenones | nih.gov |
Cleavage Reactions of the 8-Oxabicyclo[3.2.1]octane Framework (e.g., Oxidative, Hydrolytic)
Beyond the ring-opening of the ether bridge, the entire bicyclic framework can undergo cleavage under specific conditions. These reactions are synthetically valuable for accessing diverse molecular architectures.
Oxidative Cleavage: Ozonolytic scission of the polymer backbone has been utilized in the synthesis of a library of N-alkyl-3-aza-8-oxabicyclo[3.2.1]octane-6,7-dimethanol derivatives. rsc.org
Reductive Elimination: As mentioned earlier, reductive elimination can lead to the cleavage of the oxygen bridge, effectively breaking apart the bicyclic system to form monocyclic diols. capes.gov.br
Fragmentation of Related Tricyclic Systems: Studies on related tricyclo[3.2.1.0³,⁶]octane scaffolds have shown that cleavage of specific C-C bonds can lead to the formation of the bicyclo[3.2.1]octane core, among other bicyclic systems. nih.gov This highlights the potential for controlled fragmentation of more complex systems to access the 8-oxabicyclo[3.2.1]octane framework.
Alkylation and Other Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, and the 8-oxabicyclo[3.2.1]octane scaffold offers several handles for such transformations.
Alkylation: Selective alkylation has been demonstrated in the synthesis of N-alkyl-3-aza-8-oxabicyclo[3.2.1]octane derivatives. rsc.org
Grignard Additions: The ketone functionality, often generated from the corresponding alcohol, is a prime site for Grignard additions, allowing for the introduction of alkyl or aryl groups and the creation of tertiary alcohols.
Palladium-Coupling Reactions: Regioselective palladium-coupling reactions have been featured in the synthesis of natural products incorporating the 8-oxabicyclo[3.2.1]octane skeleton. researchgate.net
Cycloaddition Reactions: The 8-oxabicyclo[3.2.1]octane framework itself is often synthesized via cycloaddition reactions, such as [4+3], [5+2], and [3+2] cycloadditions. rsc.orgrsc.org These reactions inherently involve the formation of new carbon-carbon bonds to construct the bicyclic system. For instance, TiCl₄-mediated reactions of 3-alkoxycyclobutanones and allenylsilanes can produce 8-oxabicyclo[3.2.1]octan-3-ones through a process involving C-C bond formation. sorbonne-universite.frthieme.de
Stereoselective Transformations of 8-Oxabicyclo[3.2.1]octane Products
The rigid, bicyclic nature of the 8-oxabicyclo[3.2.1]octane system provides a platform for highly stereoselective reactions, enabling the synthesis of enantiomerically pure and diastereomerically defined products. rsc.orgnih.gov
Asymmetric Synthesis: Enantiomerically pure 8-oxabicyclo[3.2.1]octanes can be prepared through methods like gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. rsc.orgrsc.org Asymmetric [3+2]-cycloadditions of platinum-containing carbonyl ylides with vinyl ethers also yield enantiomerically enriched 8-oxabicyclo[3.2.1]octane derivatives. researchgate.net
Diastereoselective Reactions: The reduction of the ketone in 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives with reagents like LiAlH₄ often proceeds with high endo-selectivity. mdpi.com Epoxidation of the double bond in the 8-oxabicyclo[3.2.1]octane framework with reagents like mCPBA occurs selectively from the less-hindered convex side to give the exo-epoxide. uni-regensburg.de
Desymmetrization: The desymmetrization of meso-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol via hydroboration has been shown to generate multiple stereocenters, which have been utilized in the synthesis of various natural products. nih.gov
The table below highlights some stereoselective transformations.
| Transformation | Reagent/Catalyst | Stereochemical Outcome | Reference |
| Asymmetric Cycloaddition | Gold(I) catalyst | Enantiomerically pure 8-oxabicyclo[3.2.1]octanes | rsc.orgrsc.org |
| Asymmetric Cycloaddition | PtCl₂-Walphos/AgSbF₆ | >90% ee for 8-oxabicyclo[3.2.1]octane derivatives | researchgate.net |
| Ketone Reduction | LiAlH₄ | High endo-selectivity | mdpi.com |
| Epoxidation | mCPBA | Selective formation of exo-epoxide | uni-regensburg.de |
| Desymmetrization | Hydroboration | Generation of multiple chiral centers | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 8 Oxabicyclo 3.2.1 Octan 6 Ol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformation Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and conformation of 8-oxabicyclo[3.2.1]octan-6-ol systems. A combination of one- and two-dimensional techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the molecule's three-dimensional structure.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information about the chemical environment of each nucleus. In derivatives of this compound, the chemical shifts of the bridgehead protons and the protons on the carbon bearing the hydroxyl group are particularly diagnostic.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural framework.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the 8-oxabicyclo[3.2.1]octane core, COSY spectra are used to trace the connectivity of the protons around the bicyclic rings. nih.govplu.mx
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the carbon skeleton, especially in complex derivatives.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for conformational analysis, as it detects protons that are close in space, irrespective of their bonding connectivity. Strong NOESY correlations between specific protons can confirm the relative stereochemistry of substituents and the preferred conformation (e.g., chair or boat) of the six-membered ring within the bicyclic system. nih.govplu.mx For instance, NOESY correlations were pivotal in establishing the relative stereochemistry of a tricyclic cycloadduct containing the 8-oxabicyclo[3.2.1]octane core. nih.gov
These techniques collectively enable a detailed mapping of the molecular structure. For example, in the conformational analysis of various substituted 8-oxabicyclo[3.2.1]octan-3-ols, NMR data indicated that the pyran ring predominantly adopts a chair conformation in most derivatives. researchgate.net However, in one tetramethyl-substituted derivative, NMR data suggested the presence of a boat conformer. researchgate.net
Table 1: Common NMR Techniques for this compound Systems
| Technique | Information Provided | Application Example |
|---|---|---|
| ¹H NMR | Chemical environment and multiplicity of protons. | Assigning bridgehead and carbinol protons. |
| ¹³C NMR | Number and type of carbon atoms. | Identifying carbons in the bicyclic framework. |
| COSY | ¹H-¹H spin-spin coupling networks. | Tracing proton connectivity within the rings. nih.govplu.mx |
| HSQC | Direct ¹H-¹³C correlations. | Assigning carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Establishing the carbon skeleton connectivity. |
| NOESY | Through-space ¹H-¹H correlations. | Determining relative stereochemistry and conformation. nih.govplu.mx |
While solution-state NMR is more common for this class of compounds, solid-state NMR (ssNMR) offers unique advantages for analyzing these systems in their solid form. ssNMR is particularly valuable for studying materials that are insoluble or for characterizing crystalline and amorphous states without dissolution. mdpi.com The technique provides detailed information on atomic-level structure and dynamics in the native solid state. mdpi.comnih.gov
For bicyclic systems, ssNMR can be used to:
Distinguish between different polymorphs (crystal forms), which may have different physical properties.
Characterize the structure of amorphous samples where diffraction methods are not applicable.
Probe intermolecular interactions , such as hydrogen bonding, in the solid state.
In a study of related oxabicyclic compounds, solid-state ¹³C NMR was used to investigate the inclusion of these molecules within clathrate hydrate (B1144303) cages. nih.gov The spectra confirmed the structure of the hydrate and showed that the guest molecules occupy specific cages within the lattice. nih.gov This demonstrates the power of ssNMR to probe the local environment and interactions of bicyclic ethers in complex solid materials. For this compound systems, particularly in pharmaceutical contexts where the solid form is critical, ssNMR could be used to study the drug's form within a polymer matrix or to characterize different crystalline forms of a drug substance. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous proof of both absolute and relative stereochemistry. For complex molecules like derivatives of this compound, which can possess multiple stereogenic centers, X-ray analysis is often indispensable.
The technique has been applied to confirm the stereochemistry of various derivatives. For instance, the absolute stereochemistry of a cycloadduct containing the 8-oxabicyclo[3.2.1]octane core, which was initially assigned by 2D NMR experiments, was unequivocally confirmed by X-ray crystallography. nih.gov In another study, the relative stereochemistry of a diacetate derivative of 3-methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol was determined by X-ray analysis because NMR methods were ambiguous.
The crystallographic data provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This information is also crucial for validating computational models.
Table 2: Representative Crystallographic Data for 8-Oxabicyclo[3.2.1]octane Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate | C₁₂H₁₆O₅ | Orthorhombic | Pnma | scispace.com |
| 3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol | C₇H₉ClO₃ | Hexagonal | R3m | thieme.de |
Mass Spectrometry for Structural Confirmation and Mechanistic Insights (e.g., High-Resolution MS, Isotopic Labeling Studies)
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. For example, HRMS using ESI+ was employed to confirm the elemental composition of newly synthesized functionalized tricyclic ring systems containing the 8-oxabicyclo[3.2.1]octane core. nih.gov
Isotopic Labeling Studies , in conjunction with mass spectrometry, are powerful for elucidating reaction mechanisms. researchgate.net By strategically replacing atoms (e.g., hydrogen with deuterium, or ¹²C with ¹³C) within a reactant, one can trace the path of these atoms through a chemical transformation to the final product. researchgate.netchemicalsknowledgehub.com This can reveal information about bond-forming and bond-breaking steps, rearrangements, and the origin of specific atoms in the product. While specific isotopic labeling studies on this compound were not found in the provided search context, this technique is broadly applicable in organic chemistry to study, for example, the mechanisms of cycloaddition or rearrangement reactions used to synthesize the bicyclic core. researchgate.net
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The this compound structure has several characteristic vibrational modes.
O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the bicyclic alkane structure.
C-O Stretches: Strong bands in the 1050-1150 cm⁻¹ region are characteristic of the C-O single bonds of the alcohol and the ether linkage within the bicyclic system.
In derivatives, other functional groups give rise to distinct peaks. For example, in a related 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, a diagnostic strong carbonyl (C=O) stretch was observed at 1737 cm⁻¹. mdpi.com Similarly, ketone derivatives of the 8-oxabicyclo[3.2.1]octane system would show a strong C=O absorption around 1715 cm⁻¹. This technique is routinely used to confirm the identity of synthetic intermediates and final products. researchgate.net
Computational Chemistry and Theoretical Studies on 8 Oxabicyclo 3.2.1 Octane Architectures
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving 8-oxabicyclo[3.2.1]octane frameworks. These calculations can map out potential energy surfaces, identify transition states, and determine reaction barriers, providing a detailed understanding of how these molecules are formed and how they react.
One of the primary applications of QM calculations in this context is the study of cycloaddition reactions to form the bicyclic core. For instance, the [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes provides a direct route to 8-oxabicyclo[3.2.1]octane derivatives. nih.gov DFT calculations have been instrumental in analyzing the enantioselectivity of these reactions when chiral catalysts are employed. By modeling the transition state structures, researchers can rationalize the observed stereochemical outcomes and design more effective catalysts.
Theoretical investigations have also shed light on Brønsted-base-catalyzed annulation reactions that deliver the oxabicyclo[3.2.1]octane skeleton. crimsonpublishers.com DFT calculations can trace the reaction pathway from the initial Michael addition through intramolecular oxa-Michael addition and subsequent aldol (B89426) reaction, identifying the key intermediates and transition states that govern the formation of the final product. crimsonpublishers.com
Furthermore, gold-catalyzed cascade reactions that form functionalized 8-oxabicyclo[3.2.1]octanes have been studied using computational methods. nih.gov These calculations help to understand the intricate sequence of cyclization and rearrangement steps, providing a mechanistic rationale for the high diastereoselectivity observed in these transformations. nih.gov
| Reaction Type | Computational Method | Key Findings |
| [5+2] Pyrylium Cycloaddition | DFT | Elucidation of enantioselectivity based on transition state analysis. |
| Brønsted-Base-Catalyzed Annulation | DFT | Mapping of the reaction pathway through Michael and aldol reactions. crimsonpublishers.com |
| Gold-Catalyzed Cascade | DFT | Mechanistic insights into diastereoselective cyclization/rearrangement. nih.gov |
Conformational Analysis and Energy Landscapes of Bridged Bicyclic Alcohols
The biological activity and reactivity of 8-oxabicyclo[3.2.1]octane derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, aided by computational methods, is crucial for understanding the preferred shapes of these molecules and the energy barriers between different conformations.
For derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations (including AM1, Hartree-Fock, and DFT methods) has been employed to study their conformational preferences. researchgate.netufv.brufv.br These studies have revealed that the pyran ring within the bicyclic system predominantly adopts a chair conformation. researchgate.netufv.br
However, in some substituted analogs, NMR data have indicated the presence of a boat conformer. researchgate.netufv.br Interestingly, while the chair conformer is often predicted by calculations to have a lower relative energy, DFT calculations of NMR chemical shifts for the boat conformer can show better agreement with experimental data, highlighting the importance of integrating experimental and computational approaches for accurate conformational assignment. researchgate.netufv.br
The energy landscape of these bicyclic alcohols can be complex, with multiple local minima corresponding to different conformers. By calculating the relative energies of these conformers, a Boltzmann distribution can be determined, providing insight into the population of each conformation at a given temperature. This information is vital for understanding how the molecule will interact with other molecules, such as biological receptors.
| Computational Method | Conformer | Relative Energy | Key Observation |
| AM1, HF/6-31G, DFT/B3LYP/6-31G | Chair | Lower | Predominant conformation for many derivatives. researchgate.netufv.br |
| AM1, HF/6-31G, DFT/B3LYP/6-31G | Boat | Higher | Observed in some substituted analogs, with NMR chemical shifts matching calculations. researchgate.netufv.br |
Stability and Reactivity Predictions of Intermediates (e.g., Dioxacarbenium Ions)
Reactions involving the 8-oxabicyclo[3.2.1]octane framework can proceed through various reactive intermediates. Computational chemistry plays a critical role in predicting the stability and reactivity of these transient species, which are often difficult to characterize experimentally.
One important class of intermediates is the dioxacarbenium ion, which can be formed in reactions involving the ether oxygen of the bicyclic system, particularly in glycosylation-type reactions. nih.gov Computational studies, often using DFT, have been performed on analogous bridged bicyclic dioxacarbenium ions to assess their stability relative to other potential intermediates like oxocarbenium ions. nih.gov These calculations have shown that the formation of such bridged ions can be a favored pathway, influencing the stereochemical outcome of reactions. nih.gov
The conformation of the bicyclic system can significantly impact the propensity to form these bridged intermediates. nih.gov QM calculations can model the transition states leading to and from these intermediates, providing predictions about reaction rates and selectivity. For instance, the electrostatic stabilization of an oxocarbenium ion by a nearby alkoxy group has been computationally shown to dictate the conformation of the reactive intermediate, leading to high diastereoselectivity in substitution reactions. nih.gov
While direct experimental characterization of these intermediates is challenging, computational predictions of their spectroscopic properties (e.g., NMR chemical shifts) can guide experimental efforts to detect them.
Molecular Dynamics Simulations of 8-Oxabicyclo[3.2.1]octane Frameworks
While quantum mechanical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 8-oxabicyclo[3.2.1]octane-containing molecules over time. MD simulations are particularly useful for studying these molecules in a condensed phase, such as in solution or bound to a biological macromolecule.
A notable application of MD simulations is in the study of drug-receptor interactions. For example, MD simulations have been used to investigate the binding of inhibitors containing an 8-oxabicyclo[3.2.1]octane scaffold to enzymes like histone deacetylase 2 (HDAC2). plos.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the binding of the ligand in the active site. plos.org
MD simulations can also elucidate the conformational changes that both the ligand and the protein undergo upon binding. By analyzing the trajectory of the simulation, researchers can identify stable binding modes and understand the dynamic nature of the protein-ligand complex. This information is invaluable for the rational design of more potent and selective inhibitors. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations can be applied to MD trajectories to estimate the binding free energy of the ligand. plos.org
Structure-Based Molecular Design and Ligand Optimization Principles
The rigid 8-oxabicyclo[3.2.1]octane scaffold serves as an excellent template for the design of ligands that target specific biological macromolecules. Its well-defined three-dimensional structure allows for the precise positioning of functional groups to optimize interactions with a binding site. Computational chemistry is an integral part of this structure-based design process.
In the development of inhibitors for HIV-1 protease, the 8-oxabicyclo[3.2.1]octan-6-ol core has been designed to interact with the S2 subsite of the enzyme. osti.govnih.gov X-ray crystallography of inhibitor-bound protease provides the initial structural information, which is then used in computational docking and molecular modeling studies to design new analogs with improved binding affinity. osti.govnih.gov These computational models help to predict how modifications to the ligand will affect its interaction with the protein, guiding the synthetic efforts.
| Target | Design Principle | Computational Tool |
| HIV-1 Protease | Mimicking key binding elements in the S2 subsite. osti.govnih.gov | X-ray crystallography, Molecular docking. osti.govnih.gov |
| Monoamine Transporters | Utilizing the rigid scaffold to present pharmacophoric groups. nih.govnih.gov | SAR analysis, Molecular modeling. nih.govnih.gov |
| Histone Deacetylase 2 (HDAC2) | Presenting functional groups to interact with the active site. plos.org | Molecular Dynamics simulations. plos.org |
Applications of the 8 Oxabicyclo 3.2.1 Octane Scaffold in Complex Molecule Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
The 8-oxabicyclo[3.2.1]octane skeleton is a crucial chiral synthon in the construction of complex organic molecules. nih.govnih.gov Its rigid structure allows for high stereocontrol in subsequent chemical transformations. Various enantioselective methods have been developed to access these bicyclic systems, which can then be manipulated to yield a diverse array of chiral structures. nih.govnih.gov
Strategies for the enantioselective synthesis of these scaffolds include asymmetric cycloaddition reactions, desymmetrization protocols, and catalytic cascades. nih.govumich.edu For instance, highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes, promoted by dual catalyst systems, produce 8-oxabicyclo[3.2.1]octane derivatives that are versatile chiral building blocks. nih.gov Similarly, rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes in the presence of furans provides a general and asymmetric route to these oxabicyclic products. emory.edu These chiral scaffolds are valuable intermediates for synthesizing oxygenated seven-membered carbocycles and tetrahydrofuran (B95107) derivatives. nih.gov
Table 1: Asymmetric Synthetic Methods for 8-Oxabicyclo[3.2.1]octane Scaffolds
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|
| [5+2] Pyrylium Cycloaddition | Chiral primary aminothiourea & achiral thiourea | High enantioselectivity (>90% ee) | nih.gov |
| [3+2] Cycloaddition | PtCl₂-Walphos and AgSbF₆ | Good yields and high enantioselectivity (>90% ee) | acs.org |
| Tandem Cyclopropanation/Cope Rearrangement | Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | High asymmetric induction (82−95% de) | emory.edu |
Total Synthesis of Natural Products Featuring the 8-Oxabicyclo[3.2.1]octane Core
The 8-oxabicyclo[3.2.1]octane motif is a key structural feature in a variety of biologically significant natural products. nih.govresearchgate.net Its presence imparts conformational rigidity and specific spatial arrangements of functional groups, which are often crucial for biological activity.
Furanether A is a tetracyclic natural product that contains a 1-methyl-8-oxabicyclo[3.2.1]octane core and exhibits antifeedant properties. chemistryviews.orgnih.gov The first total synthesis of (±)-furanether A was accomplished in 13 linear steps. nih.govacs.org A key step in this synthesis was the construction of the rigid tetracyclic skeleton through a unique tandem C–H oxidation/oxa- nih.govnih.gov Cope rearrangement/aldol (B89426) cyclization sequence, which rapidly assembled the core structure in a single step. chemistryviews.orgacs.orgacs.org This strategy highlights the efficiency of cascade reactions in building complex molecular frameworks centered around the 8-oxabicyclo[3.2.1]octane unit. acs.org
The cortistatins are a family of steroidal alkaloids known for their potent anti-angiogenic activity. A major synthetic challenge is the construction of their unique steroidal core, which incorporates a C19 methyl group into a rare oxabicyclo[3.2.1]octane ring (the B-ring). univ-amu.fr Various synthetic strategies have been employed to forge this complex architecture, often involving intricate cascade reactions or rearrangements. Gold-catalyzed processes, for example, have been developed to construct this seven-membered oxygen-bridged ring system. ccspublishing.org.cn
Waltherione A is a distinctive quinolone alkaloid where the quinolin-4(1H)-one skeleton is fused to an oxabicyclo[3.2.1]octane moiety. researchgate.netmdpi.com This natural product has shown selective cytotoxicity against certain cancer cell lines. nih.gov The first total synthesis of waltherione A was achieved starting from commercially available benzosuberone in 21 steps. nih.gov A pivotal moment in the synthesis involved an intramolecular epoxide ring opening, promoted by trifluoroacetic acid, which led to the formation of the oxabicyclo[3.2.1]octane core. mdpi.com
Homalomenol C is a bioactive natural product that also features the 8-oxabicyclo[3.2.1]octane core structure. rsc.org Synthetic efforts toward this molecule have led to the development of novel methodologies for constructing this bicyclic system. One such approach involves a gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement using glycal-derived propargylic esters. rsc.org This method efficiently produces disubstituted 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity, which can then be further elaborated into the core structure of homalomenol C. rsc.org
Design and Synthesis of Constrained Ligands for Molecular Recognition Studies
The rigid framework of 8-oxabicyclo[3.2.1]octane makes it an excellent scaffold for designing constrained ligands used in molecular recognition studies. evitachem.com By fixing the relative orientation of substituents, this scaffold helps in probing the specific interactions between a ligand and its biological target.
This approach has been successfully applied in the development of potent inhibitors for HIV-1 protease. osti.gov In this context, 8-oxabicyclo[3.2.1]octanol-derived ligands were designed to interact with the S2 subsite of the enzyme. The oxygen atom within the scaffold was positioned to form key hydrogen bonds with backbone atoms of Asp29 and Asp30 residues, while the bulky tricyclic structure promoted enhanced van der Waals interactions. osti.gov
Furthermore, derivatives of the 8-oxabicyclo[3.2.1]octane scaffold have been synthesized and evaluated for their binding affinity to dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. These studies have shown that modifications to the scaffold and its substituents can lead to compounds with high potency and selectivity for these important neurological targets. researchgate.netnih.gov
Table 2: 8-Oxabicyclo[3.2.1]octane-Based Ligands and Their Biological Targets
| Ligand Class | Biological Target | Key Interactions | Reference |
|---|---|---|---|
| Oxabicyclooctanol-derived P2 ligands | HIV-1 Protease | H-bonding with Asp29/Asp30; van der Waals interactions in S2 subsite | osti.gov |
| 3-Biaryl-8-oxa-bicyclo[3.2.1]octanes | Dopamine Transporter (DAT) / Serotonin Transporter (SERT) | Inhibition of WIN 35,438 binding; demonstrates selectivity for DAT vs. SERT | nih.gov |
| 6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes* | Dopamine Transporter (DAT) / Serotonin Transporter (SERT) | Inhibition of dopamine and serotonin transporters | researchgate.net |
*Note: This is an azabicyclo analogue, but the study is relevant to the broader class of heterobicyclo[3.2.1]octane systems for transporter binding.
Development of Novel Synthetic Intermediates and Templates
The rigid, conformationally defined structure of the 8-oxabicyclo[3.2.1]octane scaffold makes it an exceptionally valuable template in organic synthesis. Its inherent stereochemical features and the strategic placement of its oxygen bridge allow for predictable and highly controlled transformations. This has led to its extensive use in the development of novel synthetic intermediates, which serve as versatile building blocks for the construction of complex molecular architectures, particularly those containing polyoxygenated fragments. chimia.chresearchgate.net
The utility of 8-oxabicyclo[3.2.1]octanes as synthetic intermediates is broad, as they can be stereospecifically converted into chiral monocyclic or linear compounds through various ring-opening reactions. thieme.dethieme.de This strategic disassembly of the bicyclic system allows chemists to translate the scaffold's defined stereochemistry into acyclic chains with multiple, precisely controlled stereocenters. Furthermore, the scaffold is a key structural unit found in a diverse range of biologically significant natural and synthetic products, which has driven the development of numerous enantioselective routes to access these bicycles. nih.govnih.gov
Key Derivatives as Synthetic Intermediates
Research has focused on several key derivatives of the 8-oxabicyclo[3.2.1]octane core, each offering unique synthetic advantages. These derivatives serve as platforms for elaboration into more complex structures.
| Derivative Name | Role in Synthesis | Reference |
| 8-Oxabicyclo[3.2.1]octan-3-one | A versatile ketone that allows for functionalization at the C3 position and subsequent ring manipulations. | thieme.dethieme.de |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one | The presence of the double bond provides a handle for a wide array of chemical transformations, including hydrogenations, epoxidations, and dihydroxylations, making it a valuable chiral synthon. | chimia.chresearchgate.net |
| exo-8-Oxabicyclo[3.2.1]octan-3-amine | Serves as an important building block for introducing amino functionalities and for synthesizing complex molecules in medicinal chemistry. | evitachem.com |
| 8-Oxabicyclo[3.2.1]octa-2,6-diene | The diene system offers rich chemistry for cycloadditions and other pericyclic reactions, acting as a versatile intermediate for complex syntheses. | emory.edu |
Strategic Approaches and Research Findings
The development of synthetic intermediates from the 8-oxabicyclo[3.2.1]octane scaffold relies on several strategic approaches, including cycloaddition reactions, tandem rearrangements, and catalytic processes.
One prominent strategy is the [5+2] cycloaddition, which provides a direct and efficient route to the 8-oxabicyclo[3.2.1]octane framework. nih.gov For instance, the reaction of pyrylium ylide precursors with electron-rich alkenes not only constructs the bicyclic core but also installs a reactive α,β-unsaturated ketone, which can be further elaborated stereoselectively. nih.gov This method allows for the rapid generation of molecular complexity and the installation of multiple stereocenters in a single step. nih.gov
Another significant advancement involves the TiCl₄-mediated activation of 3-alkoxycyclobutanones and their subsequent reaction with allenylsilanes. This multi-step process stereoselectively yields synthetically useful 8-oxabicyclo[3.2.1]octan-3-ones from simple, readily available starting materials. thieme.dethieme.de
Furthermore, gold-catalyzed tandem reactions have emerged as a powerful tool. A notable example is the 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived propargylic esters, which efficiently produces enantiomerically pure 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity. researchgate.net These products can then undergo further transformations, such as an interrupted Nazarov cyclization, to generate even more complex tricyclic systems. researchgate.net
The versatility of these intermediates is highlighted by their subsequent transformations. The oxygen bridge of the 8-oxabicyclo[3.2.1]octane framework can be reductively cleaved to form highly functionalized seven-membered carbocycles. nih.gov Additionally, strategies involving stereoselective functionalizations and double-chain elongations from the rigid template have been developed, providing non-iterative pathways to polyoxygenated fragments commonly found in biologically active natural products. chimia.chresearchgate.net
The following table summarizes key synthetic methods used to generate and utilize 8-oxabicyclo[3.2.1]octane-based intermediates.
| Synthetic Method | Precursors | Resulting Intermediate | Key Features |
| [5+2] Cycloaddition | Pyrylium ylides, Alkenes | 8-Oxabicyclo[3.2.1]octane derivatives | Concise route to the core structure; embeds a reactive α,β-unsaturated ketone. nih.gov |
| TiCl₄-Mediated Reaction | 3-Alkoxycyclobutanones, Allenylsilanes | 8-Oxabicyclo[3.2.1]octan-3-ones | Stereoselective synthesis from simple building blocks. thieme.dethieme.de |
| Gold-Catalyzed Tandem Reaction | Glycal-derived propargylic esters | 8-Oxabicyclo[3.2.1]octanes | High efficiency and complete diastereoselectivity. researchgate.net |
| Rhodium-Catalyzed [3+4] Annulation | Vinyldiazomethanes, Furans | 8-Oxabicyclo[3.2.1]octa-2,6-diene derivatives | Tandem cyclopropanation/Cope rearrangement mechanism; excellent regio- and stereocontrol. emory.edu |
Through these innovative synthetic strategies, the 8-oxabicyclo[3.2.1]octane scaffold continues to be a central tool for chemists, enabling the development of novel intermediates and templates that facilitate the efficient and stereocontrolled synthesis of complex molecules.
Q & A
What are the recommended methods for synthesizing 8-Oxabicyclo[3.2.1]octan-6-ol, and how can reproducibility be ensured?
Basic
Synthesis typically involves ring-closing strategies, such as intramolecular cyclization of precursor epoxides or diols under acidic or catalytic conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) in detail and validate purity via HPLC or GC-MS. For novel compounds, provide full spectroscopic data (NMR, IR, HRMS) and crystallographic evidence if available. Supporting information should include step-by-step protocols and raw spectral data to enable replication .
Which analytical techniques are most effective for characterizing the stereochemistry of this compound?
Basic
Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are critical for stereochemical assignment. Comparative analysis of coupling constants in -NMR can reveal axial/equatorial proton configurations. For dynamic systems, variable-temperature NMR or circular dichroism (CD) may resolve enantiomeric purity. Always cross-reference with known analogs (e.g., 8-AZA-BICYCLO[3.2.1]OCTAN-3-OL derivatives) to identify structural trends .
How can computational chemistry be integrated to predict the reactivity of this compound in novel reaction systems?
Advanced
Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in ring-opening reactions. Molecular dynamics simulations help assess solvent effects and conformational stability. Validate computational predictions with kinetic experiments (e.g., monitoring reaction progress via -NMR) and compare activation energies with calculated values. Use databases like NIST Chemistry WebBook to benchmark thermochemical data .
What strategies are employed to resolve contradictions in thermodynamic data (e.g., enthalpy of formation) across different studies?
Advanced
Systematic error analysis is essential. Replicate measurements using calorimetry (DSC) or combustion analysis under standardized conditions. Cross-validate results with high-level ab initio calculations (e.g., CCSD(T)) and consult authoritative databases (NIST) for consensus values. If discrepancies persist, evaluate experimental setups (e.g., sample purity, calibration standards) and publish detailed uncertainty assessments .
What are the best practices for conducting a literature review on bicyclic ether derivatives like this compound?
Basic
Use academic databases (e.g., PubMed, SciFinder) with keywords like "bicyclo[3.2.1]octan-6-ol derivatives" or "oxabicyclo synthesis." Prioritize peer-reviewed journals and avoid non-scholarly sources. Apply the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to assess credibility. Track citation networks to identify seminal works and recent advances .
How do structural modifications at specific positions of the bicyclo framework influence bioactivity, and what experimental frameworks validate these effects?
Advanced
Design analogs with substitutions at the 6-OH or bridgehead positions. Use structure-activity relationship (SAR) studies, combining synthetic chemistry with in vitro assays (e.g., enzyme inhibition). Employ multivariate statistical analysis (PCA or PLS) to correlate structural descriptors with bioactivity. For mechanistic insights, pair kinetic studies with computational docking simulations .
How should researchers document experimental protocols to meet journal reproducibility standards?
Basic
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): include detailed synthetic procedures, characterization data for all new compounds, and instrument parameters (e.g., NMR frequency, column specifications). Use supporting information for extensive datasets, and reference established methods for known compounds .
What advanced spectroscopic methods can elucidate dynamic behavior in this compound solutions?
Advanced
Dynamic NMR (DNMR) and diffusion-ordered spectroscopy (DOSY) detect conformational exchange or aggregation. For photostability, use UV-vis spectroscopy with controlled light exposure. Time-resolved techniques (e.g., stopped-flow NMR) can capture transient intermediates. Always compare results with rigid analogs to isolate dynamic effects .
How are contradictions in reaction yield optimization addressed methodologically?
Advanced
Employ design of experiments (DoE) to systematically vary parameters (catalyst, solvent, temperature). Use response surface methodology (RSM) to identify optimal conditions. Replicate high-yield conditions across multiple batches and analyze outliers via OOS/OOT investigations (e.g., impurity profiling, kinetic modeling) .
What role do bicyclic ethers play in supramolecular chemistry, and how can this compound be studied in this context?
Advanced
Investigate host-guest interactions using isothermal titration calorimetry (ITC) or -NMR titration. Modify the hydroxyl group to introduce hydrogen-bonding motifs. Compare binding affinities with macrocyclic hosts (e.g., cucurbiturils) and simulate interactions using molecular mechanics (MM) force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
